6,7-Dimethoxyisoquinolin-3-amine
Description
Overview of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry
The isoquinoline scaffold is a prominent structural motif in the realm of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. ontosight.ainih.gov This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for numerous natural products and synthetic molecules with significant therapeutic potential. nih.govnumberanalytics.com The structural diversity and inherent reactivity of the isoquinoline framework have made it a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets. nih.govnih.gov
The versatility of the isoquinoline core allows for functionalization at various positions, leading to a broad spectrum of pharmacological activities. rsc.org Researchers have extensively explored isoquinoline derivatives for their potential in treating a range of conditions, including cancer, infectious diseases, and neurological disorders. ontosight.ai The ability of this scaffold to be readily modified through various synthetic methodologies has further fueled its investigation in drug discovery and development programs. rsc.org Consequently, isoquinoline and its analogs continue to be a focal point of intensive research for synthetic and medicinal chemists aiming to develop novel therapeutic agents. nih.govrsc.org
Significance of the 6,7-Dimethoxy Substitution Pattern in Bioactive Molecules
The substitution of methoxy (B1213986) groups at the 6 and 7 positions of the isoquinoline ring is a recurring feature in many bioactive molecules, contributing significantly to their pharmacological profiles. This specific substitution pattern is found in a variety of natural alkaloids and synthetic compounds that exhibit a range of biological effects. For instance, the 6,7-dimethoxyisoquinoline (B95607) core is a key component of the naturally occurring alkaloid setigerine. ugent.be
In the context of drug design, the presence of these methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Research has shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) can act as inhibitors of HIV-1 reverse transcriptase. nih.gov The electronic properties of the methoxy groups can modulate the reactivity and binding affinity of the entire molecule. For example, studies on flavanones have indicated that methoxy substitutions can play a crucial role in the activation or inhibition of bitter taste receptors. wur.nl The strategic placement of these groups is often a key consideration in the development of new therapeutic agents based on the isoquinoline scaffold.
Academic Research Focus on the 3-Amine Moiety and Related Analogues
The introduction of an amine group at the 3-position of the isoquinoline ring system has garnered considerable attention in academic research due to the diverse biological activities associated with this structural feature. The 3-aminoisoquinoline moiety serves as a versatile synthon for the creation of more complex molecular architectures.
Research into compounds containing a 3-amino group on a quinoline (B57606) or isoquinoline backbone has explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The amino group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The development of synthetic methods to introduce and modify the 3-amine functionality is an active area of investigation. For instance, rhodium-catalyzed reactions have been employed to synthesize functionalized isoquinolones, which can be precursors to various isoquinoline derivatives. nih.gov Furthermore, the exploration of bioisosteric replacements for the amine group and the synthesis of related analogs continue to be a strategy for discovering new bioactive compounds. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJZZKBULSFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301524 | |
| Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-33-7 | |
| Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82117-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-3-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7 Dimethoxyisoquinoline Compounds and Derivatives
Classical Approaches to the Isoquinoline (B145761) Core
Traditional methods for isoquinoline synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the cyclization of a substituted β-phenylethylamine derivative.
The Pomeranz-Fritsch reaction, first reported independently by Caesar Pomeranz and Paul Fritsch in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. A key modification by A. R. Bobbitt involves the reduction of the intermediate, allowing for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This classical method is pivotal for creating the tetrahydroisoquinoline core. acs.orgmdpi.com
Recent advancements have coupled the Pomeranz-Fritsch-Bobbitt cyclization with other reactions to achieve stereoselectivity. For instance, a diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been developed by combining the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com In this approach, a chiral oxazinone bearing an acetal (B89532) moiety serves as a key intermediate, guiding the stereochemical outcome of the final product. acs.orgmdpi.com The synthesis begins with the Petasis reaction to form a morpholinone derivative, which is then transformed into the target tetrahydroisoquinoline-1-carboxylic acid via the cyclization. acs.orgrsc.orgnih.gov
Table 1: Example of Modified Pomeranz-Fritsch-Bobbitt Cyclization
| Starting Materials | Key Intermediate | Final Product | Key Features |
|---|
Discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a condensation followed by ring closure of a β-arylethylamine with an aldehyde or ketone. acs.orgnih.gov The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. acs.org
While the reaction proceeds under mild conditions with electron-rich aromatic rings like indole, the synthesis of 6,7-dimethoxytetrahydroisoquinolines from a 3,4-dimethoxyphenethylamine (B193588) requires harsher conditions. acs.org Typically, this involves refluxing with strong acids such as hydrochloric acid or trifluoroacetic acid. acs.orgnih.gov A practical example is the synthesis of methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate from L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde, using trifluoroacetic acid as a catalyst in dichloromethane. nih.gov
Table 2: Pictet-Spengler Reaction for 6,7-Dimethoxyisoquinoline (B95607) Synthesis
| β-Arylethylamine Derivative | Carbonyl Source | Catalyst/Solvent | Product |
|---|---|---|---|
| L-3,4-dimethoxyphenylalanine methyl ester | Paraformaldehyde | Trifluoroacetic acid / Dichloromethane | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate nih.gov |
The Bischler-Napieralski reaction, discovered in 1893, is an intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456). mdpi.compsu.edu This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. The reaction is a cornerstone for synthesizing the 3,4-dihydroisoquinoline core structure.
Commonly used condensing agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅). mdpi.compsu.edu The mechanism is believed to proceed through a nitrilium ion intermediate. mdpi.com For the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), a key intermediate for various pharmaceuticals, N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine is cyclized by heating with PPA. prepchem.comnih.gov More recent protocols describe a one-pot method starting from 3,4-dimethoxyphenethylamine, which is first formylated and then cyclized using oxalyl chloride and a catalyst like phosphotungstic acid, achieving high purity and yields of over 75%. google.com
Table 3: Reagents and Products in Bischler-Napieralski Reactions
| Starting Material | Reagent(s) | Product | Yield/Purity |
|---|---|---|---|
| N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine | Polyphosphoric acid (PPA), heat | 6,7-Dimethoxy-3,4-dihydroisoquinoline prepchem.comnih.gov | Not specified |
Modern Synthetic Strategies for 6,7-Dimethoxyisoquinoline Systems
While classical methods are robust, modern synthetic chemistry has introduced new catalytic systems that offer alternative pathways with high efficiency and regioselectivity.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic systems, including isoquinolines. These reactions typically involve the coupling of an aromatic compound bearing a directing group with an unsaturated partner like an alkyne or alkene. rsc.org Various directing groups can be employed, such as those on oximes, hydrazones, or amidines, which guide the metal catalyst to activate a specific C-H bond on the aromatic ring. acs.orgrsc.orgnih.gov
The general strategy involves the ortho-C-H activation of a benzaldehyde- or benzoketone-derived species (like an oxime or hydrazone), followed by insertion of the coupling partner and subsequent annulation to form the isoquinoline ring. rsc.orgnih.gov For example, the reaction of aryl ketoximes with alkenes in the presence of a Rh(III) catalyst provides a facile and regioselective route to substituted isoquinolines under mild conditions. rsc.org Similarly, using aryl amidines and α-chloro ketones as coupling partners can generate 1-aminoisoquinolines. acs.org While not always demonstrated with 6,7-dimethoxy-substituted precursors, these methods are broadly applicable to a range of electronically diverse aromatic systems.
Azomethine ylides are versatile 1,3-dipoles used in cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. nih.govpsu.edu Specifically, ylides generated from 3,4-dihydro-6,7-dimethoxyisoquinoline serve as precursors for fused heterocyclic systems.
Research has described the 1,3-dipolar cycloaddition of a 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide with various dipolarophiles. researchgate.net When this ylide reacts with nitrile derivatives, such as ethyl cyanoformate, it leads to the formation of novel imidazo[2,1-a]isoquinolines. researchgate.net This reaction represents a key example of the synthetic potential of isoquinolinium ylides, providing access to complex, fused polycyclic structures that are otherwise difficult to synthesize. researchgate.net
Mechanochemical Strecker-Type Multicomponent Reactions in Isoquinoline Synthesis
The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that produces α-aminonitriles from aldehydes, amines, and a cyanide source. organic-chemistry.orgmasterorganicchemistry.com These α-aminonitriles are crucial intermediates for the synthesis of amino acids and various nitrogen-containing heterocycles. organic-chemistry.org
In recent years, mechanochemistry, which uses mechanical force (such as ball milling) to induce chemical reactions, has emerged as a green alternative to traditional solvent-based methods. nih.gov A mechanochemical version of the Strecker reaction has been successfully developed for the synthesis of α-aminonitriles, often using silica (B1680970) as an additive. researchgate.netnih.gov This solvent-free approach involves milling an aldehyde, an amine, and a cyanide salt (like potassium cyanide), which can afford the desired α-aminonitriles in good to high yields. researchgate.netnih.gov The high efficiency of this method has also enabled the one-pot synthesis of tetrahydroisoquinolines through a subsequent internal N-alkylation step. researchgate.net
The general process involves the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com This method's applicability to a wide range of substrates makes it a powerful tool for generating complex molecules that could serve as precursors to highly substituted isoquinolines.
Table 1: General Conditions for Mechanochemical Strecker Reaction
| Parameter | Condition | Reference |
| Reactants | Aldehyde, Amine, Potassium Cyanide (KCN) | researchgate.netnih.gov |
| Activation | Ball Milling | researchgate.netnih.gov |
| Additive | SiO₂ | researchgate.netnih.gov |
| Environment | Solvent-Free | researchgate.netnih.gov |
| Product | α-Aminonitrile | researchgate.netnih.gov |
Functionalization and Derivatization Techniques on the Isoquinoline Core
Once the 6,7-dimethoxyisoquinoline core is formed, its chemical utility is expanded through a variety of functionalization and derivatization reactions. These techniques allow for the precise introduction of new chemical groups, enabling the synthesis of complex target molecules and the exploration of structure-activity relationships.
Nitration and Oxidation Reactions of Isoquinoline Scaffolds
Nitration: Electrophilic aromatic substitution, such as nitration, on the isoquinoline ring is highly dependent on the reaction conditions and the existing substituents. The electron-donating methoxy (B1213986) groups at positions 6 and 7 activate the benzene (B151609) ring portion of the scaffold towards electrophilic attack. A key example is the nitration of 6,7-dimethoxy-1-methylisoquinoline (B8805874), a critical step in the synthesis of the marine alkaloid Aaptamine. In this process, the nitration occurs specifically at the C-8 position. rsc.org This regioselectivity is directed by the activating effect of the two methoxy groups.
Oxidation: The oxidation of the isoquinoline ring system can be challenging and may lead to ring cleavage under harsh conditions. shahucollegelatur.org.in However, controlled oxidation is a valuable tool. For instance, the methyl group at the C-1 position of 6,7-dimethoxy-1-methylisoquinoline can be selectively oxidized to a formyl group (an aldehyde) using selenium dioxide. google.com Furthermore, partially reduced isoquinolines can be oxidized. 1,2,3,4-Tetrahydroisoquinolines are oxidized to the corresponding 3,4-dihydroisoquinolines using a copper(II) chloride-oxygen system. clockss.org Anodic oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to yield the corresponding 3,4-dihydroisoquinolinium salt. rsc.org
Condensation and Dehydration Reactions for Side Chain Introduction
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental for building side chains on the isoquinoline core. wikimedia.org A prominent example is found in the synthesis of Aaptamine, where 6,7-dimethoxyisoquinoline-1-carbaldehyde (B11886727) undergoes a condensation reaction with nitromethane (B149229) under basic conditions (Henry reaction). rsc.orggoogle.com This reaction forms a nitroethanol intermediate, 1-(6,7-dimethoxyisoquinolin-1-yl)-2-nitroethanol. google.com
Following the condensation, a dehydration reaction is often employed to create a more functionalized side chain. In the Aaptamine synthesis, the nitroethanol intermediate is dehydrated to form (E)-6,7-dimethoxy-1-(2-nitroethene)isoquinoline. rsc.orggoogle.com This step introduces a carbon-carbon double bond, creating a nitroalkene side chain that is primed for further transformation. rsc.org
Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. yonedalabs.comlibretexts.org The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents. nih.gov
For isoquinoline scaffolds, the Suzuki-Miyaura reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents. This is typically achieved by starting with a halogenated isoquinoline (e.g., a bromo- or chloro-isoquinoline). The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-isoquinoline.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction has been successfully applied to a wide variety of halogenated heterocycles, making it a go-to strategy for the derivatization of compounds like 3-halo-6,7-dimethoxyisoquinolines. nih.govrsc.org
Table 2: Typical Components for Suzuki-Miyaura Coupling Reactions
| Component | Examples | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | yonedalabs.comlibretexts.org |
| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos) | nih.gov |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | yonedalabs.comnih.gov |
| Boron Reagent | Aryl/heteroaryl boronic acids, Boronic esters | libretexts.orgnih.gov |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | yonedalabs.com |
Nucleophilic Substitution Reactions on the Isoquinoline Core
The electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system makes it susceptible to nucleophilic attack. Nucleophilic substitution can occur either through direct substitution of a hydrogen atom (SNAH) or by replacing a good leaving group like a halogen (SNAr).
The Chichibabin reaction is a classic example of SNAH, where treatment with sodium amide (NaNH₂) in liquid ammonia (B1221849) leads to direct amination. wikipedia.org In isoquinoline, this reaction overwhelmingly favors substitution at the C-1 position to yield 1-aminoisoquinoline. shahucollegelatur.org.inyoutube.com The attack occurs at C-1 because the resulting negative charge in the intermediate sigma-adduct can be effectively stabilized by the adjacent nitrogen and the fused benzene ring. quora.com
For nucleophilic aromatic substitution (SNAr) , the reactivity of haloisoquinolines is highly position-dependent. Halogens at the C-1 position are the most susceptible to displacement by nucleophiles. quimicaorganica.org 3-Haloisoquinolines are reported to be of intermediate reactivity. iust.ac.ir The synthesis of 3-aminoisoquinolines can be achieved through methods such as the intramolecular transannulation of specifically designed triazoles or by reacting a substituted benzonitrile (B105546) with LDA followed by a cyanamide. rsc.orgnih.gov These methods provide pathways to introduce the crucial amine group at the C-3 position, which is less accessible via the standard Chichibabin reaction.
Applications in Natural Product Synthesis (e.g., Aaptamine from 6,7-Dimethoxy-1-methylisoquinoline)
The synthetic utility of functionalized 6,7-dimethoxyisoquinolines is powerfully demonstrated in the total synthesis of the marine alkaloid Aaptamine. rsc.orgmdpi.com This natural product features a distinctive 1H-benzo[de] rsc.orgCurrent time information in Bangalore, IN.naphthyridine core. mdpi.com One efficient synthesis begins with 6,7-dimethoxy-1-methylisoquinoline, employing several of the functionalization techniques previously discussed. rsc.orggoogle.com
The key steps of the synthesis are as follows:
Oxidation: The methyl group at C-1 of the starting material is oxidized to an aldehyde using selenium dioxide, yielding 6,7-dimethoxyisoquinoline-1-carbaldehyde. google.com
Nitration: The isoquinoline ring is nitrated, which selectively occurs at the C-8 position. rsc.org
Condensation: The resulting 8-nitro-aldehyde undergoes a Henry condensation reaction with nitromethane. rsc.org
Dehydration: The alcohol intermediate from the condensation is dehydrated to form a nitroethene side chain. rsc.org
Reductive Cyclization: Finally, treatment with iron in acetic acid reduces both nitro groups and facilitates the cyclization to form the Aaptamine core. rsc.org
Another reported synthesis starts with 6,7-dimethoxyisoquinoline, which undergoes a coupling reaction and hydrolysis to form the aldehyde, followed by a Henry reaction, elimination, and a palladium-catalyzed reductive cyclization to yield Aaptamine. mdpi.com
Table 3: Key Transformations in the Synthesis of Aaptamine
| Step | Starting Material | Reagents | Key Transformation | Product | Reference |
| 1 | 6,7-Dimethoxy-1-methylisoquinoline | SeO₂, 1,4-Dioxane | Oxidation of methyl group | 6,7-Dimethoxyisoquinoline-1-carbaldehyde | google.com |
| 2 | 6,7-Dimethoxy-1-methylisoquinoline | HNO₃/H₂SO₄ | Nitration at C-8 | 6,7-Dimethoxy-1-methyl-8-nitroisoquinoline | rsc.org |
| 3 | 8-Nitro-aldehyde | Nitromethane, Alumina | Condensation (Henry Reaction) | Nitroethanol intermediate | rsc.org |
| 4 | Nitroethanol intermediate | Acetic anhydride, DMAP | Dehydration | Nitroethene derivative | google.com |
| 5 | (E)-6,7-Dimethoxy-8-nitro-1-(2-nitroethene)isoquinoline | Fe, Acetic Acid | Reductive Cyclization | Aaptamine | rsc.orggoogle.com |
Structure Activity Relationship Sar Studies of 6,7 Dimethoxyisoquinoline Derivatives
General Principles and Methodologies in Isoquinoline (B145761) SAR Research
The exploration of isoquinoline derivatives in drug discovery often begins with a lead compound, which is then systematically modified to map its structure-activity relationship (SAR). A primary methodology involves altering substituents at key positions on the isoquinoline core and observing the resulting changes in biological activity. For instance, in the development of antibacterial agents targeting the FtsZ protein, researchers synthesized a series of 3-phenylisoquinolines and their corresponding N-methyl quaternary ammonium (B1175870) derivatives to evaluate their efficacy against various bacterial strains. nih.gov
Another common approach is the synthesis and evaluation of derivatives based on known active compounds. For example, using the CXCR4 antagonist AMD070 as a starting point, a novel series of isoquinoline antagonists was developed by replacing a benzimidazole (B57391) moiety with a 3-isoquinolinyl group, followed by optimization of the side chain. nih.gov These studies typically involve synthesizing a library of related compounds and assessing their activity through in vitro assays, such as measuring inhibition concentrations (e.g., IC50) or minimum inhibitory concentrations (MIC). nih.govresearchgate.net The data gathered from these assays helps to build a comprehensive SAR model, guiding further optimization of the lead compound.
Influence of Substituents on Biological Activity Profiles
The biological activity of 6,7-dimethoxyisoquinoline (B95607) derivatives is highly dependent on the nature and position of various substituents on the isoquinoline ring system.
Role of Substitutions at the 1-Position
Substitutions at the 1-position of the 6,7-dimethoxyisoquinoline scaffold have been shown to be critical for antibacterial activity. Studies targeting the bacterial cell division protein FtsZ have demonstrated that the presence of a basic substituent at this position, which would be protonated under physiological conditions, is associated with antibacterial effects. nih.gov
For example, a 1-cyano derivative was found to be inactive, whereas its reduction product, the 1-aminomethyl derivative, was active against Staphylococcus aureus. Further modifications introducing more basic groups, such as guanidinomethyl and 2-guanidinoethyl, resulted in activity against both S. aureus and Enterococcus faecalis. nih.gov This highlights the importance of a basic functional group at the 1-position for this specific biological activity. In contrast, a hydrophobic functionality at the 1-position of related benzo[c]phenanthridinium derivatives also enhanced antibacterial activity, suggesting that the optimal substituent can be target-dependent. nih.govnih.gov
The following table summarizes the antibacterial activity of selected 1-substituted 6,7-dimethoxy-3-(3'-biphenyl)isoquinoline derivatives. nih.gov
| Compound ID | 1-Position Substituent | Antibacterial Activity (MIC, μg/mL) vs. S. aureus | Antibacterial Activity (MIC, μg/mL) vs. E. faecalis |
| 12a | -CH₂NH₂ | 32-64 | >64 |
| 13a | -CH₂NHC(=NH)NH₂ | 16-32 | 32 |
| 14a | -CH₂CH₂NH₂ | 32 | 64 |
| 15a | -CH₂CH₂NHC(=NH)NH₂ | 16 | 16 |
| Data sourced from Bioorganic & Medicinal Chemistry, 2013. |
Impact of Substitutions at the 3-Position
The 3-position of the isoquinoline ring is another key site for modification. In the context of anti-HIV agents, replacing a benzimidazole group with a 3-isoquinolinyl moiety proved to be a successful strategy in developing novel CXCR4 antagonists. nih.gov
In studies focused on FtsZ-targeting antibacterials, a phenyl group at the 3-position was a common feature of the synthesized derivatives. The nature of the substituent on this 3-phenyl ring also influenced activity. For instance, among N-methyl quaternary ammonium derivatives, antibacterial potency against S. aureus increased with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov
Effects of N-Substitutions (2-Position)
Modification at the nitrogen atom (position 2) of the isoquinoline ring, particularly quaternization, has a profound effect on biological activity. The conversion of non-quaternary 3-phenylisoquinoline (B1583570) precursors to their N-methyl quaternary ammonium derivatives uniformly enhanced antibacterial activity against S. aureus. nih.gov This suggests that a permanent positive charge on the nitrogen atom is beneficial for this particular interaction.
In a different context, a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives were investigated as P-glycoprotein (P-gp) modulators to reverse multidrug resistance in cancer. researchgate.net In this series, the N-phenethyl group was a core component of the pharmacophore responsible for P-gp inhibition. The linkage of this isoquinoline scaffold to various aryl moieties via amide or ester functions resulted in compounds that were highly active and selective for P-gp. researchgate.net
The table below shows the activity of selected N-methylated vs. non-quaternary 6,7-dimethoxy-3-phenylisoquinoline (B15374321) derivatives. nih.gov
| Compound ID (Non-quaternary) | 3-Phenyl Substituent | MIC (μg/mL) vs. S. aureus | Compound ID (N-Methyl Quaternary) | MIC (μg/mL) vs. S. aureus |
| 1a | 3'-Biphenyl | >64 | 1b | 4 |
| 2a | 3'-(4-tert-Butyl)phenyl | >64 | 2b | 2 |
| 3a | 3'-(4-Biphenyl) | >64 | 3b | 4 |
| Data sourced from Bioorganic & Medicinal Chemistry, 2013. |
Correlation of Lipophilicity with Potency
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that affects a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov In the context of 6,7-dimethoxyisoquinoline derivatives, a clear correlation between lipophilicity and potency has been observed.
For the N-methyl quaternary ammonium derivatives of 3-phenylisoquinolines, antibacterial potency was found to increase with the increased lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov This indicates that for these charged molecules, greater lipophilicity facilitates better interaction with the bacterial target or enhances passage through bacterial membranes. However, the relationship is not always linear, and an optimal lipophilicity range often exists for biological activity. Highly lipophilic compounds can sometimes be rapidly metabolized or accumulate in fatty tissues, which may not be desirable. nih.gov
Conformational Analysis and Ligand-Receptor Binding Specificity
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological receptor. Conformational analysis, often performed using computational methods like quantum mechanics, helps in understanding the preferred shapes of molecules in solution and how these shapes relate to their binding affinity. researchgate.netnih.gov
For a ligand to bind effectively, it must adopt a conformation that is complementary to the receptor's binding site. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives acting as sigma-2 receptor ligands, specific conformations are required for high-affinity binding. nih.gov The synthesis of a series of these derivatives and evaluation of their binding affinities for sigma-1 and sigma-2 receptors revealed that most analogs showed good to excellent binding for the sigma-2 receptor with low affinity for the sigma-1 receptor. nih.gov This selectivity is dictated by the precise fit of the ligand's three-dimensional structure into the unique architecture of the sigma-2 receptor binding pocket. Quantum mechanical calculations can reveal the low-energy solution structures of a ligand and compare them to the conformation it adopts when bound to its receptor, highlighting the energetic barriers that must be overcome for binding to occur. researchgate.net
Analysis of Protonation State and Its Role in Receptor Binding
The protonation state of isoquinoline derivatives at physiological pH is a determining factor in their ability to bind to receptors. For instance, in studies of 1,3-diamino-6,7-dimethoxyisoquinolines, the site of protonation significantly influences their affinity for α1-adrenoceptors. nih.gov
Experimental pKa data for 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed a pKa of 7.1, indicating that at physiological pH, N-2 protonation would occur in approximately 34% of the molecules. nih.gov This finding was corroborated by X-ray crystallographic analysis of the hydrochloride salt of a related analogue, 1-amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline. nih.gov
A comparative analysis of the positive charge distribution following protonation of 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline with the corresponding quinoline (B57606) and quinazoline (B50416) cations has confirmed that N-1 protonation is a crucial requirement for these heterocyclic systems to bind effectively to the α1-adrenoceptor. nih.gov This highlights the importance of the specific nitrogen atom within the isoquinoline ring that carries the positive charge for optimal receptor interaction. Compounds that favor N-2 protonation exhibit significantly lower binding affinity. nih.gov For example, 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed no significant affinity for α1-adrenoceptors, with a Ki value much greater than 10⁻⁶ M. nih.gov
Computer-Assisted Structural Comparisons and Salt-Bridge Formation in Binding Studies
Computer-assisted molecular modeling and structural comparisons have been instrumental in elucidating the binding modes of 6,7-dimethoxyisoquinoline derivatives. These computational approaches allow for a detailed examination of the interactions between the ligand and the receptor's binding pocket.
A notable example is the computer-assisted comparison of the X-ray structures of 1-amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline and prazosin (B1663645), a potent α1-adrenoceptor antagonist. This analysis suggested that the substantial difference in their binding energies for the α1-adrenoceptor, a factor of about 4.0 kcal/mol, is largely attributable to the formation of a salt bridge. nih.gov
Pharmacological Activities and Molecular Targeting of 6,7 Dimethoxyisoquinoline Derivatives
Antimicrobial and Antibacterial Activities
Derivatives of 6,7-dimethoxyisoquinoline (B95607) have emerged as a promising class of antibacterial agents, particularly notable for their activity against challenging Gram-positive pathogens. nih.govnih.gov Their unique mechanism of action, which targets a crucial protein in bacterial cell division, makes them an important area of investigation in the fight against antibiotic resistance. nih.govresearchgate.net
Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, VRE)
A number of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have demonstrated significant antibacterial activity against a panel of Gram-positive bacteria, including multidrug-resistant strains. nih.govnih.gov Studies have evaluated these compounds against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) as well as vancomycin-sensitive and vancomycin-resistant Enterococcus faecalis (VSE and VRE). nih.govnih.gov
While the non-quaternary isoquinoline (B145761) derivatives showed little to no significant antibiotic activity, their N-methyl quaternary ammonium (B1175870) counterparts displayed notable efficacy against S. aureus. nih.gov The antibacterial potency was observed to increase with the lipophilicity of the substituent at the 3'-position of the phenyl ring. nih.gov Against vancomycin-resistant E. faecalis (VRE), select derivatives showed potent activity with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 μg/mL. nih.gov
| Compound | Substituent | Target Bacteria | MIC (μg/mL) |
|---|---|---|---|
| 5b | 3'-(biphenyl-4-yl) | VRE | 4-8 |
| 6b | 3'-(4-phenoxyphenyl) | VRE | 4-8 |
| 7b | 3'-(4-tert-butylphenyl) | VRE | 4-8 |
Mechanistic Investigations: Targeting the Bacterial Cell Division Protein FtsZ
The primary molecular target for the antibacterial action of these 6,7-dimethoxyisoquinoline derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein for bacterial cell division (cytokinesis). nih.govmdpi.com It polymerizes at the future division site to form a contractile structure known as the Z-ring, which serves as a scaffold for the recruitment of other division proteins. nih.gov Because FtsZ is highly conserved among bacterial pathogens and essential for their viability, it represents an attractive target for novel antibiotics. nih.govnih.gov
Inhibition of FtsZ GTPase Activity
The assembly dynamics of the FtsZ protein are regulated by its intrinsic GTPase activity. acs.orgnih.gov Research has demonstrated that active 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives act as inhibitors of the GTPase activity of S. aureus FtsZ (SaFtsZ). nih.govnih.gov By interfering with GTP hydrolysis, these compounds disrupt the normal cycle of polymer assembly and disassembly, which is critical for the proper function of the Z-ring during cell division. researchgate.net
Stabilization of FtsZ Polymers
In addition to inhibiting GTPase activity, these isoquinoline derivatives were also found to stabilize FtsZ polymers. nih.govnih.gov FtsZ-targeting agents can exert their effects by either preventing polymer formation or by overly stabilizing the polymers, thereby disrupting the dynamic nature required for constriction. nih.gov The 6,7-dimethoxyisoquinoline compounds fall into the latter category, promoting the formation of FtsZ polymers and stabilizing them, which effectively freezes the Z-ring in a non-functional state. nih.gov
Disruption of Z-Ring Formation in Bacterial Cells
The dual molecular effects of inhibiting GTPase activity and stabilizing FtsZ polymers culminate in the disruption of proper Z-ring architecture within the bacterial cell. nih.govresearchgate.net The Z-ring loses its ability to form a sharp, contractile ring at the mid-cell, a process essential for initiating cytokinesis. researchgate.netnih.gov This perturbation of Z-ring assembly ultimately blocks cell division, leading to bacterial death and explaining the observed antibacterial efficacy of these compounds. researchgate.net
Anticancer and Anti-Proliferative Activities
The 6,7-dimethoxyisoquinoline scaffold is also integral to compounds exhibiting anticancer and anti-proliferative properties. Various derivatives have been synthesized and evaluated against different cancer cell lines, demonstrating diverse mechanisms of action.
One such derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, was found to possess a noteworthy antiproliferative profile. nih.gov In a study using a rat model of diethylnitrosamine-induced hepatocellular carcinoma, this compound demonstrated a protective effect on the liver and was able to ameliorate the metabolic disturbances caused by the cancer. nih.gov
Furthermore, hybrid molecules incorporating the 6,7-dimethoxyisoquinoline moiety have shown promise. Quinazoline (B50416) derivatives, which are important pharmacophores in anticancer drug discovery, have been combined with this scaffold. mdpi.comresearchgate.net For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine induced apoptosis in colon cancer cells by causing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway. mdpi.com Another study on isoquinoline-tethered quinazoline derivatives identified compounds with potent inhibitory activity against HER2 kinase, a key target in certain types of breast cancer. nih.gov These derivatives showed enhanced anti-proliferative effects against HER2-dependent SKBR3 cells. nih.gov
| Derivative Class | Specific Compound Example | Cancer Type | Key Finding |
|---|---|---|---|
| Tetrahydroisoquinoline-carboxylic acid | 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Hepatocellular Carcinoma (in vivo) | Exhibited protective action on the liver and ameliorated cancer-induced metabolic alterations. nih.gov |
| Anilino-quinazoline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Colon Cancer | Induced apoptosis via G2 cell cycle arrest and activation of the intrinsic apoptotic pathway. mdpi.com |
| Isoquinoline-tethered quinazoline | Compound 14f | Breast Cancer (HER2-positive) | Demonstrated potent inhibition of HER2 phosphorylation and anti-proliferative activity. nih.gov |
Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)
Certain derivatives of 6,7-dimethoxyisoquinoline have demonstrated the ability to modulate the cell cycle, a critical process in cancer proliferation. A notable example is 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, also known as CWJ-082, which has been shown to induce cell cycle arrest at the G2/M phase in cervical cancer cells. nih.gov This mitotic arrest is attributed to the activation of the cyclin-dependent kinase 1/cyclin B1 complex and the phosphorylation of histone H3. nih.gov
Further investigation into the mechanism of action of CWJ-082 revealed that it activates the mitotic spindle checkpoint. This is evidenced by the phosphorylation of BubR1 and the association between the mitotic arrest deficient 2 (Mad2) protein and the cell division cycle protein 20. nih.gov The compound also appears to induce spindle abnormalities by promoting α-tubulin polymerization. nih.gov The culmination of these events is the halt of cell division, preventing the proliferation of cancer cells.
| Compound | Cell Line | Effect | Mechanism |
| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Human cervical cancer cells | G2/M phase arrest | Activation of Cdk1/cyclin B1, phosphorylation of histone H3, activation of spindle assembly checkpoint nih.gov |
| 4',7-dimethoxyflavanone | Human breast cancer MCF-7 cells | G2/M phase arrest | Increase in CDK1 and cyclin B levels nih.gov |
Induction of Apoptosis Pathways
Following cell cycle arrest, many anticancer agents trigger programmed cell death, or apoptosis. The 6,7-dimethoxyisoquinoline derivative CWJ-082 has been found to induce caspase-dependent apoptosis in human cervical cancer cells subsequent to its induction of mitotic arrest. nih.gov The inability of the cancer cells to properly complete mitosis due to the effects of CWJ-082 ultimately leads to their self-destruction through apoptotic pathways. nih.gov Knockdown of the spindle checkpoint proteins BubR1 or Mad2 was shown to significantly reduce the apoptosis induced by CWJ-082, confirming the link between the mitotic arrest and the subsequent cell death. nih.gov
Reversal of Multidrug Resistance (MDR) in Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. uniba.it Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism behind MDR. researchgate.netnih.gov Several 6,7-dimethoxyisoquinoline derivatives have emerged as potent agents capable of reversing this resistance.
The 6,7-dimethoxytetrahydroisoquinoline moiety is a well-established structural feature in the design of P-glycoprotein modulators. nih.gov Numerous studies have synthesized and evaluated derivatives of this scaffold for their ability to inhibit P-gp and restore the efficacy of chemotherapeutic drugs.
For instance, a series of 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines were developed as potent P-gp-mediated MDR reversal agents. nih.gov One compound from this series, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide, demonstrated high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cells. nih.gov Its mechanism of action involves increasing the intracellular accumulation of doxorubicin and inhibiting the efflux of rhodamine 123, a known P-gp substrate. nih.gov
Another study focused on (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety. nih.gov A lead compound from this series exhibited superior MDR reversal activity compared to the third-generation P-gp inhibitor Tariquidar. This compound was shown to increase the accumulation of adriamycin and rhodamine 123 in resistant MCF7/ADM cells, thereby increasing adriamycin-induced apoptosis and inhibiting cell proliferation, migration, and invasion. nih.gov
| Derivative Class | Key Finding | Reference |
| 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines | Potent reversal of doxorubicin resistance in K562/A02 cells. nih.gov | nih.gov |
| (Quinazolin-6-yl)benzamide derivatives with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety | Better MDR reversal activity than Tariquidar in MCF7/ADM cells. nih.gov | nih.gov |
| 6,7-dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline amides and esters | Highly active and selective P-gp modulators. uniba.it | uniba.it |
While P-gp is a major contributor to MDR, other ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP) also play a role. nih.govnih.gov Therefore, the selectivity of P-gp inhibitors is an important consideration.
Research into 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and their ester isosteres has shown that these compounds are not only active P-gp modulators but also exhibit selectivity against MRP1 and BCRP. uniba.it This selectivity is advantageous as it may reduce off-target effects and potential toxicities associated with the inhibition of other essential transporters. The development of such selective inhibitors is a promising strategy for overcoming P-gp-mediated MDR in cancer. nih.gov
Anti-inflammatory Properties
Isoquinoline derivatives, as a class, are known to possess anti-inflammatory properties. semanticscholar.org The mechanism often involves the inhibition of key inflammatory pathways. For example, the related compound 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel inhibitor of nuclear factor-kappaB (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting the canonical and noncanonical NF-κB signaling pathways, this compound demonstrates the potential of the isoquinoline scaffold in modulating inflammatory processes. nih.gov
Activities in Neurological and Psychiatric Research
Derivatives of 6,7-dimethoxyisoquinoline have also been investigated for their potential in treating neurological and psychiatric disorders. One prominent example is papaverine (B1678415), which is 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline. Papaverine has been identified as a specific inhibitor of phosphodiesterase type-10A (PDE10A). nih.gov PDE10A is primarily found in the brain and is involved in regulating glutamatergic and dopaminergic functions. nih.gov As such, PDE10A inhibitors are being explored for the treatment of neuropsychiatric conditions like schizophrenia, Huntington's disease, and Parkinson's disease. nih.gov
Furthermore, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure is a key component in the development of ligands for sigma-2 receptors. nih.govresearchgate.net These receptors are overexpressed in many proliferating cancer cells and are also implicated in various neurological functions. nih.govresearchgate.net The development of selective sigma-2 receptor ligands based on this scaffold is an active area of research for both cancer therapeutics and the study of neurological pathways. nih.gov
Ligand Interactions with Sigma-2 Receptors as Biomarkers in Cancer
The sigma-2 (σ2) receptor is increasingly recognized as a valuable biomarker in oncology, as it is significantly overexpressed in a wide range of proliferating tumor cells while having minimal presence in healthy, quiescent cells. nih.govresearchgate.net This differential expression makes it an attractive target for both cancer imaging and therapy. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have emerged as a significant class of selective σ2 receptor ligands, demonstrating high binding affinity and potential as therapeutic agents. nih.govresearchgate.net
Research has focused on synthesizing and evaluating various series of these derivatives to optimize their affinity and selectivity. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides are a category of structures that have shown high affinity and selectivity for the σ2 receptor. nih.govresearchgate.net A continuous effort in this area has led to the development of new analogs with impressive binding profiles. Many of these compounds exhibit good to excellent binding affinities for the σ2 receptor, often with low to no affinity for the sigma-1 (σ1) receptor, highlighting their selectivity. nih.govresearchgate.net
One notable derivative, designated A011, which incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, has demonstrated nanomolar affinity for the σ2 receptor and more than 10-fold selectivity over the σ1 receptor. acs.org In studies involving multidrug-resistant (MDR) human breast cancer cells (MCF-7/ADR), A011 not only showed cytotoxicity but also reversed resistance to conventional chemotherapeutic agents like adriamycin and paclitaxel. nih.gov The mechanism for overcoming MDR involves modulating the function of ATP-binding cassette (ABC) transporters, specifically by decreasing the ATPase activity of ABCB1 (P-glycoprotein) and down-regulating the expression of ABCG2 protein. nih.gov This suggests that σ2 receptor ligands can act as chemosensitizers in resistant cancers.
Furthermore, σ2 receptor agonists have been shown to induce apoptosis in breast tumor cell lines through a novel, caspase-independent pathway. johnshopkins.edu This unique mechanism of inducing cell death is significant because it can bypass resistance mechanisms that affect caspase-dependent apoptosis. When combined with standard antineoplastic drugs, a marked potentiation of cytotoxicity is observed in both drug-sensitive and drug-resistant cell lines. johnshopkins.edu
While many of these ligands show potent anticancer activities in vitro against cell lines such as human liver (Huh-7) and esophagus (KYSE-140) cancer cells, studies have noted that the cytotoxicity of these derivatives does not always directly correlate with their σ2 receptor binding affinities. nih.gov
Table 1: Binding Affinities of Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives for Sigma Receptors
| Compound | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |
|---|---|---|---|
| 3b | 5-6 | >1667 | nih.gov |
| 3e | 5-6 | >1667 | nih.gov |
| 4b | 5-6 | >1667 | nih.gov |
| 4e | 5-6 | >1667 | nih.gov |
| A011 (55) | 77.1 | >10 | acs.org |
| 56 | 5.1 | High | acs.org |
| 57 | 3.0 | High | acs.org |
| 58 | 0.38 | High | acs.org |
| 59 | 1.33 | High | acs.org |
Investigation as Alpha-1 Adrenoceptor Antagonists
The 6,7-dimethoxyisoquinoline scaffold has been investigated for its potential as an alpha-1 (α1) adrenoceptor antagonist, a class of drugs often used to treat hypertension. Research in this area has explored how modifications to the isoquinoline core affect binding affinity and biological activity.
A series of 1,3-diamino-6,7-dimethoxyisoquinolines were synthesized and evaluated for their α1-adrenoceptor binding affinity. nih.gov The results showed that the nature of the substituent at the 3-position is critical for receptor interaction. For example, the simple derivative 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed no significant affinity for α1-adrenoceptors, with a binding constant (Ki) much greater than 10⁻⁶ M. nih.gov In contrast, introducing a 3-(2-furoylpiperazin-1-yl) group yielded a compound with a Ki of 1.6 x 10⁻⁷ M, although this was still approximately 1000-fold less potent than the well-known α1-antagonist, prazosin (B1663645). nih.gov
Further analysis through pKa data and X-ray crystallography revealed that the site of protonation on the isoquinoline ring system is a key determinant for binding. nih.gov Efficient binding to the α1-adrenoceptor requires N-1 protonation, which allows for a crucial salt-bridge formation with the receptor protein. nih.gov However, pKa data for 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline indicated that N-2 protonation would occur in 34% of molecules at physiological pH, which is not favorable for binding. nih.gov This contrasts with related 6,7-dimethoxyquinazoline (B1622564) derivatives, where N-1 protonation is efficient, leading to high-affinity antagonists. nih.gov
Despite some derivatives showing measurable in vitro binding, none of the tested 1,3-diamino-6,7-dimethoxyisoquinolines proved to be effective antihypertensive agents in rat models, even at high doses. nih.gov These findings support the hypothesis that the antihypertensive activity of drugs like prazosin is derived solely from potent α1-adrenoceptor blockade, which these isoquinoline derivatives failed to achieve. nih.gov
Table 2: α1-Adrenoceptor Binding Affinities of 6,7-Dimethoxyisoquinoline Derivatives
| Compound | Structure | α1-Adrenoceptor Affinity (Ki) | Potency vs. Prazosin | Reference |
|---|---|---|---|---|
| 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline (4) | 1,3-diamino derivative | >> 10⁻⁶ M | No significant affinity | nih.gov |
| 3-(2-furoylpiperazin-1-yl) analogue (8) | 1,3-diamino derivative | 1.6 x 10⁻⁷ M | ~1000-fold less potent | nih.gov |
Inhibition of Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain's striatum, where it hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov By regulating these second messengers, PDE10A plays a crucial role in modulating signaling pathways downstream of dopamine (B1211576) and glutamate (B1630785) receptors, making it a therapeutic target for neurological and psychiatric disorders like schizophrenia. researchgate.netmdpi.com
The 6,7-dimethoxyisoquinoline moiety is a key structural feature of papaverine, a natural opium alkaloid known to be an inhibitor of PDE10A. researchgate.net Papaverine's ability to relax smooth muscle is attributed in part to this inhibitory action. researchgate.net This has inspired the use of the 6,7-dimethoxyisoquinoline and the closely related 6,7-dimethoxyquinazoline core as scaffolds in the design of more potent and selective PDE10A inhibitors. researchgate.netnih.gov
Structure-based drug design efforts have utilized papaverine as a starting point for pharmacophore models. nih.gov These models highlight that a bidentate hydrogen bonding interaction between an invariant glutamine residue in the PDE10A active site and the 6,7-dimethoxy groups of the ligand is a key interaction for binding. researchgate.net Based on this understanding, libraries of compounds, such as 4-amino-6,7-dimethoxyquinazolines, have been designed and synthesized, leading to the discovery of potent and selective PDE10A inhibitors. nih.gov These efforts aim to optimize potency and selectivity against other phosphodiesterase families, such as PDE3. nih.gov
The inhibition of PDE10A elevates cAMP and cGMP levels in the striatum, which can enhance the responsiveness of medium spiny neurons to cortical inputs and potentially improve cognitive deficits. nih.govmdpi.com The development of PDE10A inhibitors based on the 6,7-dimethoxyisoquinoline and related heterocyclic structures remains an active area of research for central nervous system disorders. researchgate.netdntb.gov.ua
Antifungal Activities
Derivatives of the 6,7-dimethoxyisoquinoline framework have demonstrated notable antifungal properties. The broad-spectrum biological activity of 1,2,3,4-tetrahydroisoquinolines (THIQs) in general has positioned them as 'privileged scaffolds' in medicinal chemistry, with applications including the development of antifungal agents. mdpi.com
Specific research into more complex heterocyclic systems incorporating this core has yielded promising results. A study evaluating a series of substituted 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-1,1-dioxide derivatives found that all tested compounds exhibited good antifungal activity against eight different fungal species. nih.gov Their performance was notably superior to the reference drugs bifonazole (B1667052) and ketoconazole, with potencies ranging from 1.1 to over 400 times greater than the references against all tested fungi. nih.gov
To understand the mechanism behind this activity, docking studies were performed, which suggested that the antifungal effect could be explained by the inhibition of the CYP51 enzyme (lanosterol 14-alpha demethylase). nih.gov This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway and a well-established target for azole antifungal drugs. The strong correlation between the predicted binding energy to CYP51 and the measured Minimum Inhibitory Concentration (MIC) values supported this hypothesis. nih.gov
While some 6,7-dimethoxyquinazoline derivatives have also been screened for antimicrobial activity, showing moderate to no effect, the tetrahydrothiazolo[2,3-a]isoindole derivatives containing the 6,7-dimethoxyisoquinoline core have shown more potent and broad-spectrum antifungal action. nih.govresearchgate.net
Table 3: Antifungal Activity of Substituted 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-1,1-dioxide Derivatives
| Fungal Species | Activity vs. Bifonazole | Activity vs. Ketoconazole | Putative Mechanism | Reference |
|---|---|---|---|---|
| 8 Tested Species | 1.4 - 41 times more potent | 1.1 - 406 times more potent | Inhibition of CYP51 enzyme | nih.gov |
General Enzyme and Receptor Interaction Studies
The 6,7-dimethoxyisoquinoline scaffold is a versatile pharmacophore that has been incorporated into ligands targeting a variety of enzymes and receptors beyond those previously detailed.
One significant area of investigation is in the development of antibacterial agents. The bacterial cell division protein FtsZ is an essential and highly conserved protein that forms a ring structure (Z-ring) at the site of cell division, making it an attractive target for novel antibiotics. nih.gov Certain plant alkaloids, such as sanguinarine (B192314) and berberine, which alter FtsZ function, contain structural elements resembling a 3-phenylisoquinoline (B1583570). nih.gov Inspired by this, several 3-phenyl-6,7-dimethoxyisoquinoline derivatives were synthesized and evaluated. These compounds demonstrated antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecalis). nih.gov Fluorescence spectroscopy studies confirmed that these derivatives bind to S. aureus FtsZ, acting as stabilizers of FtsZ polymers and inhibiting the protein's GTPase activity. nih.gov
In addition to targeting specific enzymes, the 6,7-dimethoxyisoquinoline core is a component of molecules designed for multi-target interactions. For example, the related 6,7-dimethoxyquinazoline scaffold has been explored to create dual-acting antagonists that target both α1-adrenoceptors and angiotensin II type 1 (AT1) receptors simultaneously. rsc.org Docking studies for these dual-active antagonists confirmed stabilizing interactions within the active sites of both receptors. rsc.org This highlights the utility of the dimethoxy-substituted heterocyclic core in designing ligands with tailored polypharmacology for complex diseases like hypertension.
The diverse interactions underscore the importance of the 6,7-dimethoxyisoquinoline structure as a privileged scaffold in drug discovery, capable of interacting with a range of biological targets from mammalian receptors like the σ2 and α1-adrenergic receptors to microbial enzymes like FtsZ. nih.govnih.govnih.gov
Computational and Theoretical Studies on 6,7 Dimethoxyisoquinoline Compounds
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
Research on various derivatives of the isoquinoline (B145761) scaffold demonstrates the utility of this approach. For instance, molecular docking studies on novel quinoxaline (B1680401) derivatives, which share structural similarities with isoquinolines, have been used to investigate their binding to the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies revealed that potent compounds bind strongly within the EGFR active site, with calculated binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov The interactions observed included crucial hydrogen bonds with key residues like LYS721 and MET769. nih.gov
In another study focusing on diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, molecular docking was performed to understand the binding modes within the enzyme's active site. nih.gov The results showed that the most potent compounds were well-occupied in the binding pocket, correlating with their experimental inhibitory activities (IC50 values). nih.gov Similarly, when investigating new thiourea (B124793) derivatives of naproxen (B1676952) with aromatic amines, docking simulations into the COX-2 enzyme showed that derivatives could form hydrogen bonds with key residues such as ARG120 and TYR355. researchgate.net
These examples, while not exclusively on 6,7-Dimethoxyisoquinolin-3-amine, illustrate the standard application of molecular docking to understand how isoquinoline-like scaffolds can interact with various biological targets, providing a rationale for their observed biological activities and guiding further structural modifications.
Table 1: Examples of Molecular Docking Studies on Isoquinoline-Related Scaffolds
| Compound Class | Target Protein | Key Interactions/Findings | Binding Energy (kcal/mol) |
| Quinoxaline Derivatives | EGFR | Hydrogen bonds with LYS721, MET769 | -9.57 to -12.03 nih.gov |
| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | Good correlation between docking score and IC50 values. | -2.207 to -5.802 nih.gov |
| Thiourea Derivatives of Naproxen | COX-2 | Hydrogen bonds with ARG120 and TYR355. researchgate.net | Not Specified |
| Novel Quinazoline (B50416) Derivatives | PDE7A | Docking performed with standard and extra precision. | Not Specified |
In Silico Prediction of Binding Affinities
Beyond predicting the binding pose, computational methods are employed to quantitatively estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy value (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd).
For 6,7-dimethoxyisoquinoline (B95607) derivatives, several studies have reported computationally predicted or experimentally determined binding affinities that are rationalized through in silico models. A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as potent and reversible inhibitors of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.gov The optimization of this series led to compound 28 (RO0509347), which demonstrated a potent GFAT inhibition with an IC50 value of 1µM. nih.gov
In a different therapeutic area, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives were investigated as antibacterial agents targeting the FtsZ protein. nih.gov Surface plasmon resonance (SPR) was used to measure the binding of these compounds to Staphylococcus aureus FtsZ (SaFtsZ). The dissociation constants (Kd) for compounds 5b and 7b were determined to be 2.0 ± 0.7 μM and 5.4 ± 1.5 μM, respectively, which were similar in magnitude to their minimum inhibitory concentration (MIC) values against MSSA. nih.gov
Furthermore, studies on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives as potential α1-adrenoceptor antagonists revealed significant differences in binding affinity based on substitution. nih.gov The 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline derivative showed no significant affinity (Ki >> 10⁻⁶ M), whereas the 3-(2-furoylpiperazin-1-yl) analogue had a Ki of 1.6 x 10⁻⁷ M. nih.gov
Table 2: Binding Affinities of 6,7-Dimethoxyisoquinoline Derivatives
| Compound/Derivative | Target | Measurement | Value |
| Compound 28 (RO0509347) | GFAT | IC50 | 1 µM nih.gov |
| Compound 5b | SaFtsZ | Kd | 2.0 ± 0.7 μM nih.gov |
| Compound 7b | SaFtsZ | Kd | 5.4 ± 1.5 μM nih.gov |
| 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline | α1-Adrenoceptor | Ki | >> 10⁻⁶ M nih.gov |
| 1-Amino-3-(2-furoylpiperazin-1-yl)-6,7-dimethoxyisoquinoline | α1-Adrenoceptor | Ki | 1.6 x 10⁻⁷ M nih.gov |
Quantum Chemical Calculations for Regioselectivity and Electronic Properties (e.g., CNDO/2, CNDO/S Approximations)
Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions. These methods can predict properties like charge distribution, dipole moments, and the energy of molecular orbitals.
For 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, computational methods have been used to understand their physicochemical properties. lookchem.com pKa calculations for 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline (4 ) indicated that at physiological pH, N-2 protonation would occur in about 34% of the molecules. nih.gov This prediction of the most likely protonation site is crucial, as the charge distribution in the protonated cation affects its ability to bind to the target receptor. A comparison of the positive charge distribution in the protonated form of compound 4 with related quinoline (B57606) and quinazoline cations confirmed that N-1 protonation is a key requirement for efficient binding to the α1-adrenoceptor. nih.gov
Furthermore, theoretical calculations were used to determine the rotational barrier around the amide bond in a related derivative (8 ), which was found to be approximately 20 kcal/mol. lookchem.com The barrier to rotation for the furan (B31954) moiety in the same compound was calculated to be 5.6 kcal/mol. lookchem.com The rotational barrier around the isoquinoline-piperazine bond was calculated to be between 6.75 kcal/mol and 9.11 kcal/mol using different empirical methods. lookchem.com These calculations help in understanding the conformational flexibility of the molecule, which is a critical factor in how it fits into a receptor's binding pocket.
Application of Medicinal Chemistry Informatics and Bioinformatics
Medicinal chemistry informatics and bioinformatics encompass a range of computational tools and databases that aid in drug discovery. nih.govnih.govpharmj.org.ua This includes analyzing structure-activity relationships (SAR), screening virtual compound libraries, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
The development of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as GFAT inhibitors is a clear example of the application of these principles. nih.gov The process involved high-throughput screening followed by hit identification and optimization, where SAR studies indicated that substitutions on the A-ring and C-ring of the isoquinoline scaffold significantly impacted the inhibitory potency. nih.gov This systematic exploration, guided by informatics tools, is central to modern medicinal chemistry. nih.gov
Similarly, computer-assisted comparison of the X-ray crystal structures of a 1,3-diamino-6,7-dimethoxyisoquinoline derivative (8 ) and the known drug prazosin (B1663645) was conducted to rationalize the observed difference in their binding affinities for the α1-adrenoceptor. nih.gov This analysis suggested that a 4.0 kcal/mol difference in binding energies was largely attributable to the formation of a salt bridge (estimated at ca. 3.0 kcal/mol) between the protonated form of prazosin and the receptor, an interaction not as favorable for the isoquinoline derivative. nih.gov This integration of structural bioinformatics with medicinal chemistry provides actionable insights for designing more potent molecules.
Exploration of Chemical Space and Fragment-Based Drug Design (FBDD)
Exploring the chemical space around a privileged scaffold like 6,7-dimethoxyisoquinoline is essential for discovering novel drugs. This involves synthesizing and testing a variety of derivatives to map out the SAR. Fragment-Based Drug Design (FBDD) is a related strategy that starts with identifying small, low-molecular-weight fragments that bind weakly to a target. astx.comyoutube.com These fragments are then grown, linked, or merged to produce a higher-affinity lead compound. youtube.com
The various synthetic efforts on the 6,7-dimethoxyisoquinoline core can be viewed as an exploration of its chemical space. For example, the synthesis of a series of 1,3-diamino-6,7-dimethoxyisoquinolines was achieved by treating 2-methyl-4,5-dimethoxybenzonitrile with LDA and then reacting the intermediate with different N,N-disubstituted cyanamides. nih.gov This approach allows for the systematic modification of the substituent at the 3-position of the isoquinoline ring to probe its effect on biological activity.
Although not explicitly described as FBDD in the available literature for this specific scaffold, the principles are analogous. The 6,7-dimethoxyisoquinoline core can be considered a large, well-characterized fragment. The process of identifying this core and then systematically adding different chemical moieties (e.g., arylcarbonyl groups at position 1, various amino substituents at position 3) to enhance potency against targets like GFAT and FtsZ mirrors the "fragment evolution" or "fragment growing" phase of an FBDD campaign. nih.govnih.govyoutube.com This highlights how medicinal chemists systematically build upon a core structure to optimize interactions with a biological target.
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The creation of diverse libraries of 6,7-dimethoxyisoquinolin-3-amine derivatives hinges on the development of innovative and efficient synthetic strategies. While established methods like the Pomeranz–Fritsch–Bobbitt cyclization provide a foundation, future efforts should aim to enhance stereoselectivity, improve yields, and simplify reaction conditions. mdpi.com One promising approach involves a diastereoselective synthesis utilizing a Petasis reaction coupled with the Pomeranz–Fritsch–Bobbitt cyclization to afford chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are valuable building blocks. mdpi.com
Further exploration of one-pot synthesis methods, such as the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, can significantly reduce material, labor, and equipment costs while improving safety and reducing waste, making the process more amenable to industrial-scale production. google.com Additionally, the application of modern coupling reactions, like the Suzuki coupling, has proven effective in generating 3-phenylisoquinoline (B1583570) derivatives from 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline precursors. nih.gov Future research could focus on expanding the scope of these and other transition-metal-catalyzed cross-coupling reactions to introduce a wider array of substituents onto the isoquinoline (B145761) core.
| Synthetic Approach | Key Features | Potential Advantages |
| Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization | Diastereoselective synthesis of chiral tetrahydroisoquinoline-1-carboxylic acids. mdpi.com | Access to enantiomerically pure building blocks for asymmetric synthesis. |
| One-Pot Synthesis | Streamlined process for preparing dihydroisoquinoline hydrochloride. google.com | Increased efficiency, reduced cost, and improved safety for large-scale production. |
| Suzuki Coupling | Formation of 3-phenylisoquinolines from hydroxyisoquinoline precursors. nih.gov | Versatile method for introducing aryl groups at the C3 position. |
Exploration of Diverse Pharmacological Targets and Therapeutic Applications
The 6,7-dimethoxyisoquinoline (B95607) scaffold has shown activity against a variety of biological targets, suggesting its potential as a "privileged scaffold" in drug discovery. mdpi.com Current research has identified derivatives with anticonvulsant, multidrug resistance (MDR) reversal, antibacterial, and antiviral properties. nih.govnih.govresearchgate.netnih.gov
Future investigations should aim to broaden the scope of pharmacological screening to uncover novel therapeutic applications. For instance, derivatives of 1,3-diamino-6,7-dimethoxyisoquinoline have been evaluated as potential α1-adrenoceptor antagonists for the treatment of hypertension, although initial findings showed limited efficacy. nih.govlookchem.com Further modifications of this scaffold could lead to more potent and selective antagonists.
The antibacterial activity of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives against drug-resistant bacteria like MRSA and VRE by targeting the FtsZ protein is particularly noteworthy. nih.gov This opens up avenues for developing new antibiotics with novel mechanisms of action. Similarly, the identification of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogs as inhibitors of HIV-1 reverse transcriptase warrants further exploration to combat viral resistance. nih.gov The potential of these compounds to modulate the activity of receptors like the 5-HT receptor to control muscle contractility also presents an interesting area for future study. mdpi.com
| Pharmacological Target/Application | Key Findings | Future Research Direction |
| Anticonvulsant | 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines show activity against audiogenic seizures. nih.gov | Synthesis and evaluation of new analogs with improved potency and pharmacokinetic profiles. |
| Multidrug Resistance (MDR) Reversal | 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives potently inhibit P-glycoprotein (P-gp). researchgate.net | Design of hybrid molecules combining the isoquinoline scaffold with other P-gp inhibiting pharmacophores. |
| Antibacterial (FtsZ inhibitors) | 3-Phenylisoquinolinium derivatives are active against MRSA and VRE. nih.gov | Optimization of the hydrophobic functionality to enhance antibacterial potency and reduce toxicity. |
| Antiviral (HIV-1 RT inhibitors) | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues inhibit HIV-1 reverse transcriptase. nih.gov | Exploration of different substituents to improve inhibitory activity against wild-type and resistant strains. |
| α1-Adrenoceptor Antagonism | 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives showed weak affinity. nih.gov | Structural modifications to enhance binding affinity and selectivity for the α1-adrenoceptor. |
| Muscle Contractility Modulation | A 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline analog affects smooth muscle contractility via 5-HT receptors. mdpi.com | Investigation of the structure-activity relationship for receptor modulation and potential therapeutic uses in gastrointestinal disorders. |
Advanced Optimization of Selectivity and Efficacy through Comprehensive SAR Studies
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 6,7-dimethoxyisoquinoline-based drug candidates. Previous research has already provided valuable insights. For example, in the case of anticonvulsant 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the nature of the substituent on the 1-aryl ring was found to be critical for activity. nih.gov
For MDR reversal agents, SAR studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed the importance of specific substitutions on an attached aryl ring and the nature of the linker between the two aromatic systems for potent P-gp inhibition. researchgate.net In the development of antibacterial 3-phenylisoquinolinium derivatives, it was observed that quaternization of the isoquinoline nitrogen and increased lipophilicity of the substituent at the 3'-position of the phenyl ring enhanced antibacterial activity. nih.gov
Future SAR campaigns should be more comprehensive, exploring a wider range of substitutions at various positions of the isoquinoline ring system. For instance, the impact of modifying the methoxy (B1213986) groups at the C6 and C7 positions, or introducing different functional groups at the amine position, could be systematically investigated. Such studies will provide a deeper understanding of the molecular features required for optimal interaction with specific biological targets and will guide the design of more potent and selective compounds.
Integration of Cutting-Edge Computational Methodologies in Drug Discovery Pipelines
Computational approaches, including molecular docking and in silico screening, are powerful tools that can accelerate the drug discovery process for 6,7-dimethoxyisoquinoline derivatives. These methods have already been successfully employed to rationalize pharmacological results and predict the binding modes of active compounds. For instance, computational studies helped to understand the anticonvulsant activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. nih.gov
Molecular docking studies have also been used to examine the putative binding of HIV-1 reverse transcriptase inhibitors within the enzyme's active site and to predict the drug-likeness properties of synthesized compounds. nih.gov Furthermore, computer-assisted comparison of X-ray structures has been utilized to understand the differences in binding energies of isoquinoline derivatives to the α1-adrenoceptor. nih.gov
The future integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate picture of ligand-receptor interactions. These methods can be used to predict the binding affinities of novel derivatives, guide the design of focused compound libraries for synthesis, and help to elucidate the molecular basis of selectivity. By combining computational predictions with experimental validation, the drug discovery pipeline for 6,7-dimethoxyisoquinoline-based therapeutics can be made more efficient and cost-effective.
Q & A
Q. What are the recommended synthetic routes for 6,7-dimethoxyisoquinolin-3-amine, and what key reaction conditions influence yield optimization?
The synthesis typically involves palladium-catalyzed cross-coupling reactions or functional group transformations. For example, Suzuki-Miyaura coupling using 6,7-dimethoxy-3-bromoisoquinoline with aryl boronic acids under Pd(OAc)₂/XPhos catalysis (K₂CO₃, ACN/H₂O, 100°C) yields derivatives with ~80% efficiency . Post-functionalization steps (e.g., amination) require careful control of POCl₃ chlorination (110°C) followed by ammonia displacement . Yield optimization hinges on solvent choice (THF vs. DMSO), catalyst loading, and reaction time monitoring via TLC or HPLC.
Q. How can the structural identity of this compound be confirmed experimentally?
Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) confirm substitution patterns .
- X-ray crystallography : Resolve absolute stereochemistry (e.g., racemic α-noscapine derivatives) using single-crystal diffraction (e.g., Acta Cryst. E66, o570) .
- HRMS : Validate molecular weight (e.g., m/z 391.46 for derivatives) with <2 ppm error .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data for this compound derivatives targeting bacterial FtsZ?
Discrepancies in MIC (minimum inhibitory concentration) values may arise from:
- Strain-specific FtsZ binding affinity : Use fluorescence polarization assays to quantify compound-FtsZ interactions (Kd values) and correlate with MIC .
- Membrane permeability differences : Compare Gram-positive vs. Gram-negative results using efflux pump inhibitors (e.g., PAβN) .
- Metabolic stability : Conduct hepatic microsome assays to assess degradation rates impacting in vitro vs. in vivo efficacy .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for 3-phenyl-substituted derivatives?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OMe) groups at the 3-phenyl position and test antibacterial activity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields and predict optimal substituent positions .
- Crystallographic docking : Resolve X-ray structures of FtsZ-compound complexes to identify critical hydrogen bonds (e.g., with Thr307 and Gly196) .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Intermediate purification : Employ flash chromatography (hexane/EtOAc gradients) after each step to remove byproducts .
- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. t-BuXPhos precatalyst) for coupling efficiency .
- Solvent effects : Switch from polar aprotic (DMSO) to non-polar solvents (toluene) for sterically hindered reactions .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-DAD/MS : Monitor hydrolysis (e.g., demethylation) under accelerated conditions (40°C/75% RH) .
- Stress testing : Expose compounds to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) environments to identify labile functional groups .
Q. How do researchers validate the purity of this compound for biological assays?
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to ensure >98% ee for stereospecific studies .
- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
